
N,2-dimethyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N. It is a colorless to light yellow clear liquid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography (GC) and nonaqueous titration . This compound is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,2-dimethyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-N,N-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Wirkmechanismus
The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-4-(trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Contains an additional chlorine atom, affecting its reactivity and applications
Uniqueness
N,2-dimethyl-N-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
N,2-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
IAAPANAOXXJFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


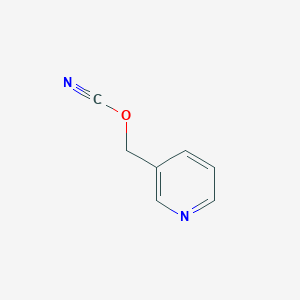
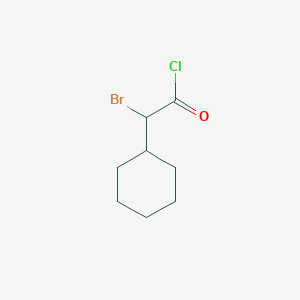
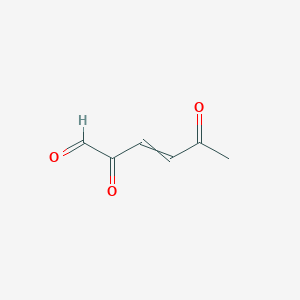


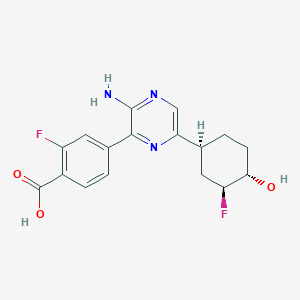
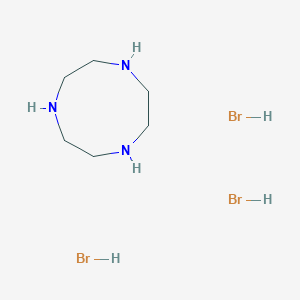
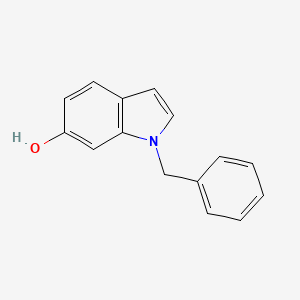
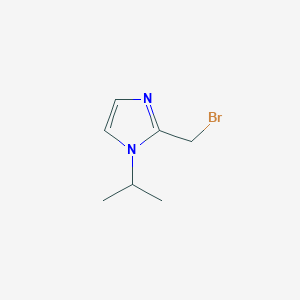
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
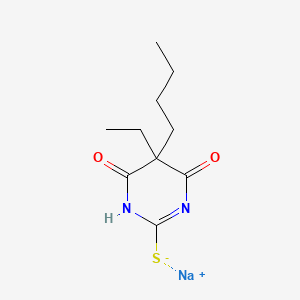
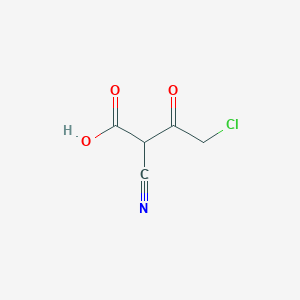

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
